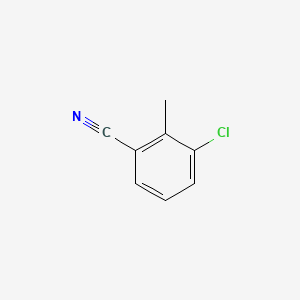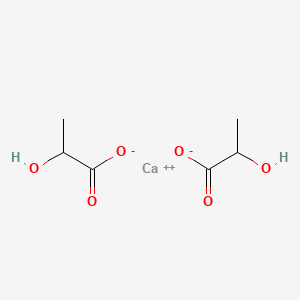
4-Methyl-1,10-phenanthroline
描述
4-Methyl-1,10-phenanthroline is a methyl-substituted derivative of 1,10-phenanthroline, a heterocyclic organic compound. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions . The compound has a molecular formula of C13H10N2 and a molecular weight of 194.23 g/mol .
作用机制
Target of Action
4-Methyl-1,10-phenanthroline is a methyl substituted phenanthroline that is commonly used as a ligand . It forms stable complexes with a range of elements, from main group elements to transition metals and f-block metals .
Mode of Action
The mode of action of this compound primarily involves its interaction with these metal ions. As a ligand, it binds to these ions, forming stable complexes . The formation of these complexes can lead to changes in the properties of the metal ions, such as their reactivity or their optical properties .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ions it complexes with. For example, when complexed with transition metals, it can be involved in single-chain nanoparticle formation . When complexed with lanthanide ions, it can lead to the creation of luminescent metallo-polymers .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific complexes it forms. For instance, when it forms complexes with lanthanide ions, it can create luminescent metallo-polymers . These luminescent properties can be used in various applications, such as in the development of sensors or imaging agents.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different metal ions in the environment can affect which complexes are formed . Additionally, factors such as pH and temperature can also influence the stability of the complexes formed .
生化分析
Biochemical Properties
4-Methyl-1,10-phenanthroline is known to interact with various enzymes and proteins. It is often used as a ligand, forming stable complexes with metal ions, which can be employed in the construction of advanced macromolecular structures
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to form complexes with metal ions, which could potentially interact with biomolecules, leading to changes in enzyme activity or gene expression
Temporal Effects in Laboratory Settings
It has been used in the synthesis of polymers, suggesting it has a degree of stability .
Metabolic Pathways
It is known to form complexes with metal ions, which could potentially interact with enzymes or cofactors
Transport and Distribution
It is known to form complexes with metal ions, which could potentially interact with transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1,10-phenanthroline can be synthesized through a series of chemical reactions involving the methylation of 1,10-phenanthroline. One common method involves the reaction of 1,10-phenanthroline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: 4-Methyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-5,6-dione.
Reduction: It can be reduced to form this compound-5,6-dihydro.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products:
Oxidation: this compound-5,6-dione.
Reduction: this compound-5,6-dihydro.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Methyl-1,10-phenanthroline has a wide range of applications in scientific research:
相似化合物的比较
1,10-Phenanthroline: The parent compound, which lacks the methyl group at the 4-position.
2,2’-Bipyridine: Another commonly used ligand in coordination chemistry with similar chelating properties.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at the 2 and 9 positions.
Uniqueness: 4-Methyl-1,10-phenanthroline is unique due to the presence of the methyl group at the 4-position, which can influence its electronic properties and steric effects. This modification can enhance its binding affinity and selectivity for certain metal ions compared to its parent compound .
属性
IUPAC Name |
4-methyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-9-6-8-15-13-11(9)5-4-10-3-2-7-14-12(10)13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZZKEZTSOOCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=NC=C1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067612 | |
| Record name | 1,10-Phenanthroline, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 4-Methyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11639 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
31301-28-7 | |
| Record name | 4-Methyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031301287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2067612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)











